6-Amino-1-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
6-Amino-1-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
Brand Name:
Vulcanchem
CAS No.:
890095-55-3
VCID:
VC0113203
InChI:
InChI=1S/C10H9N3O4/c11-8-7(5-14)9(15)12-10(16)13(8)4-6-2-1-3-17-6/h1-3,5H,4,11H2,(H,12,15,16)
SMILES:
C1=COC(=C1)CN2C(=C(C(=O)NC2=O)C=O)N
Molecular Formula:
C10H9N3O4
Molecular Weight:
235.2 g/mol
6-Amino-1-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
CAS No.: 890095-55-3
Reference Standards
VCID: VC0113203
Molecular Formula: C10H9N3O4
Molecular Weight: 235.2 g/mol
CAS No. | 890095-55-3 |
---|---|
Product Name | 6-Amino-1-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde |
Molecular Formula | C10H9N3O4 |
Molecular Weight | 235.2 g/mol |
IUPAC Name | 6-amino-1-(furan-2-ylmethyl)-2,4-dioxopyrimidine-5-carbaldehyde |
Standard InChI | InChI=1S/C10H9N3O4/c11-8-7(5-14)9(15)12-10(16)13(8)4-6-2-1-3-17-6/h1-3,5H,4,11H2,(H,12,15,16) |
Standard InChIKey | RYBVSNDSEGLPJN-UHFFFAOYSA-N |
SMILES | C1=COC(=C1)CN2C(=C(C(=O)NC2=O)C=O)N |
Canonical SMILES | C1=COC(=C1)CN2C(=C(C(=O)NC2=O)C=O)N |
PubChem Compound | 8027202 |
Last Modified | Nov 13 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume